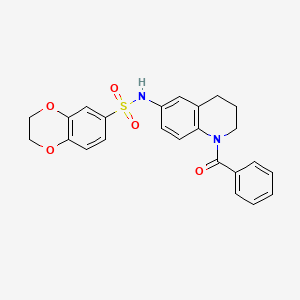

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxine scaffold linked to a tetrahydroquinoline moiety substituted with a benzoyl group. The benzodioxine-sulfonamide core is known for its pharmacological versatility, including antibacterial, anti-inflammatory, and enzyme-inhibitory properties . The tetrahydroquinoline-benzoyl substituent may enhance lipophilicity and target specificity compared to simpler alkyl/aralkyl variants .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5S/c27-24(17-5-2-1-3-6-17)26-12-4-7-18-15-19(8-10-21(18)26)25-32(28,29)20-9-11-22-23(16-20)31-14-13-30-22/h1-3,5-6,8-11,15-16,25H,4,7,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMAIHQYNDFELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a benzoyl group attached to a tetrahydroquinoline ring and a sulfonamide moiety. Its molecular formula is , with a molecular weight of 372.49 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O2S |

| Molecular Weight | 372.49 g/mol |

| LogP (Partition Coefficient) | 3.8796 |

| Polar Surface Area | 38.701 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Tetrahydroquinoline Ring : Achieved through the Pictet-Spengler reaction.

- Introduction of Benzoyl Group : Accomplished via Friedel-Crafts acylation.

- Attachment of Sulfonamide Moiety : Involves reaction with sulfonyl chloride derivatives.

Antitumor Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit notable antitumor properties. For instance, compounds structurally related to this compound have demonstrated in vitro antitumor activity with IC50 values significantly lower than that of established chemotherapeutics like Doxorubicin.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer cell proliferation and apoptosis. The sulfonamide moiety enhances its binding affinity to these targets.

Study on Antitumor Efficacy

A study published in European Journal of Medicinal Chemistry evaluated various tetrahydroquinoline derivatives for their antitumor efficacy. The results showed that several compounds exhibited potent cytotoxic effects against cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest.

Autoimmune Disease Treatment Potential

Recent findings suggest that derivatives including this compound may also have applications in treating autoimmune diseases by modulating immune responses through specific receptor interactions .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Key structural analogs include sulfonamides with variations in the amine substituent (e.g., alkyl, aralkyl, or heterocyclic groups) and the sulfonyl aromatic ring (e.g., methyl, chloro, or fluorine substitutions).

Key Observations :

- Substituent Impact: The 4-methylbenzenesulfonyl group (compound 3) confers antibacterial activity, while the 4-chloro variant (compound 3 in ) enhances antimicrobial potency. The benzoyl-tetrahydroquinolinyl group in the target compound likely improves membrane permeability due to increased lipophilicity (logP ~2.96 in related tetrahydroquinoline analogs ).

- Enzyme Inhibition : Bulky aralkyl groups (e.g., 3-phenylpropyl in 5c) improve lipoxygenase inhibition, whereas acetylcholinesterase inhibition is observed in 4-chlorobenzenesulfonamides with phenethyl substituents (e.g., 5j, IC₅₀: 26.25 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.